molecular formula C21H16N4O4 B11031997 5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11031997
M. Wt: 388.4 g/mol
InChI Key: SYSSPXZZWASGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: pyrido[2,3-d]pyrimidine , is a bicyclic heterocyclic compound. Its structure consists of a pyrimidine ring fused with a pyridine ring. This scaffold has garnered attention due to its diverse biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for pyrido[2,3-d]pyrimidine. Notably, it can be obtained through multicomponent reactions or by modifying pyridine and pyrimidine derivatives. These approaches allow for the creation of the pyrido[2,3-d]pyrimidine moiety.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic pathway. Common reagents include nitrophenyl compounds, phenylethyl groups, and cyclization agents. The choice of conditions influences the regioselectivity and yield of the final product.

Industrial Production:: While industrial-scale production methods are less common, research continues to explore efficient and scalable processes for synthesizing pyrido[2,3-d]pyrimidines.

Chemical Reactions Analysis

Types of Reactions:: Pyrido[2,3-d]pyrimidine undergoes various reactions, including:

    Oxidation: Oxidative transformations can lead to functionalized derivatives.

    Reduction: Reduction reactions modify the nitro group or other substituents.

    Substitution: Substituents can be introduced via nucleophilic substitution.

Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while substitution reactions introduce various functional groups.

Scientific Research Applications

Diverse Activities:: Pyrido[2,3-d]pyrimidine exhibits a broad spectrum of activities:

    Antitumor: It shows potential as an antitumor agent.

    Antibacterial: Some derivatives exhibit antibacterial properties.

    CNS Depressive: Certain compounds have central nervous system (CNS) depressant effects.

    Anticonvulsant: It may have anticonvulsant activity.

    Antipyretic: Some derivatives possess antipyretic properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. Pyrido[2,3-d]pyrimidine likely interacts with specific molecular targets or pathways, influencing its biological effects. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Uniqueness:: Pyrido[2,3-d]pyrimidine’s unique structure sets it apart from other heterocyclic compounds. Its fused pyridine-pyrimidine system contributes to its diverse properties.

Similar Compounds:: While pyrido[2,3-d]pyrimidine stands out, similar compounds include:

    Pyrido[4,3-d]pyrimidines: These related bicyclic systems share some features.

    Other Fused Heterocycles: Explore compounds with similar ring systems for comparative analysis.

Properties

Molecular Formula

C21H16N4O4

Molecular Weight

388.4 g/mol

IUPAC Name

5-(3-nitrophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16N4O4/c26-20-18-17(15-7-4-8-16(13-15)25(28)29)9-11-22-19(18)24(21(27)23-20)12-10-14-5-2-1-3-6-14/h1-9,11,13H,10,12H2,(H,23,26,27)

InChI Key

SYSSPXZZWASGRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.